molecular formula C7H12N2O B13323617 2-Aminohept-5-ynamide

2-Aminohept-5-ynamide

Cat. No.: B13323617
M. Wt: 140.18 g/mol
InChI Key: FMWKERCMVKCIJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Aminohept-5-ynamide undergoes various types of chemical reactions, including:

    Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.

    Cyclization: Intramolecular reactions leading to ring formation.

    Intramolecular Alkoxylation-Initiated Rearrangement: Rearrangement reactions initiated by alkoxylation.

    Oxygen Atom Transfer Reactions: Transfer of oxygen atoms to form new compounds.

    Hydro-Heteroatom Addition Reactions: Addition of heteroatoms (e.g., nitrogen, oxygen) to the ynamide.

Common Reagents and Conditions: Common reagents used in these reactions include Brønsted acids, transition metals, and various electrophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions include structurally complex N-containing molecules, especially valuable N-heterocycles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes an amino group and a triple bond directly connected to a nitrogen atom with an electron-withdrawing group. This structure provides an optimal balance between stability and reactivity, making it a highly versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-aminohept-5-ynamide

InChI

InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10)

InChI Key

FMWKERCMVKCIJN-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=O)N)N

Origin of Product

United States

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